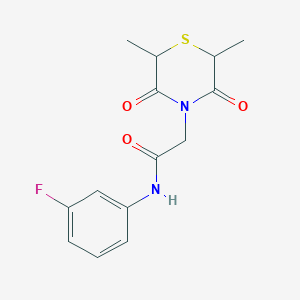
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-fluorophenyl)acetamide, also known as DT-010, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. The compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various scientific research applications.
科学的研究の応用
Antifungal Applications
Research has identified derivatives of the morpholin-3-yl-acetamide class as fungicidal agents, particularly effective against Candida and Aspergillus species. The introduction of gem-dimethyl on the morpholinone core significantly improved plasmatic stability while maintaining antifungal efficacy. This optimization led to compounds with broad antifungal activity, including effectiveness in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Structural Aspects and Properties
The structural aspects of amide-containing isoquinoline derivatives were studied, revealing their ability to form gels and crystalline solids upon treatment with mineral acids. These structural properties are significant for understanding the chemical behavior and potential applications of these compounds in material science and pharmaceutical formulations (Karmakar et al., 2007).
Antimicrobial Evaluation
A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds displayed variable antimicrobial efficacy against selected microbial species, highlighting their potential for further biological screening and application trials (Gul et al., 2017).
Pharmacological Activities
The synthesis and pharmacological evaluation of various derivatives, including thiazolyl N-benzyl-substituted acetamide derivatives, have been explored. These compounds have shown potential as Src kinase inhibitors and possess anticancer activities, indicating their relevance in the development of new therapeutic agents (Fallah-Tafti et al., 2011).
特性
IUPAC Name |
2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-8-13(19)17(14(20)9(2)21-8)7-12(18)16-11-5-3-4-10(15)6-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGWERAQQWTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-phenylbutanamide](/img/structure/B2838826.png)
![Methyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2838827.png)
![(Z)-3-(methylsulfonyl)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838829.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/no-structure.png)
![N-(4-fluorobenzyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838831.png)
![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2838833.png)
![2-hydroxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-3-carboxamide](/img/structure/B2838836.png)

![N-(4-{[(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B2838839.png)
![5-ethyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2838840.png)

![N-(2-(([3,3'-bipyridin]-5-ylmethyl)amino)-2-oxoethyl)benzamide](/img/structure/B2838844.png)
![3-Benzyl-2-[(4-nitrophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2838845.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione](/img/structure/B2838847.png)